

Spectroscopic Data for C10H11CIN4O: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Cat. No.: B179331

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with the molecular formula C10H11CIN4O. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and drug development settings. The degree of unsaturation for C10H11CIN4O is calculated to be 7, indicating a molecular structure rich in rings and/or multiple bonds, characteristic of many biologically active compounds.

A known compound corresponding to this molecular formula is **6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine**. This guide will focus on the predicted and known spectroscopic data for this specific isomer.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine**. The data for the complete molecule is predicted based on the known spectral data of its constituent fragments: 6-chloropurine and tetrahydropyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.7	s	1H	H-2 (Purine)
~8.1	s	1H	H-8 (Purine)
~5.8	dd	1H	H-2' (THP)
~4.0	m	1H	H-6'eq (THP)
~3.7	m	1H	H-6'ax (THP)
~2.1-1.6	m	6H	H-3', H-4', H-5' (THP)

Note: Predicted chemical shifts are based on the analysis of the individual fragments and known substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine**

Chemical Shift (δ , ppm)	Assignment
~152	C-2 (Purine)
~151	C-4 (Purine)
~150	C-6 (Purine)
~144	C-8 (Purine)
~131	C-5 (Purine)
~83	C-2' (THP)
~68	C-6' (THP)
~30	C-3' (THP)
~25	C-4' (THP)
~23	C-5' (THP)

Note: Predicted chemical shifts are based on the analysis of the individual fragments and known substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch (Purine)
~2950-2850	Strong	Aliphatic C-H stretch (THP)
~1600-1450	Medium-Strong	C=C and C=N stretching (Purine ring)
~1250-1050	Strong	C-O-C stretch (THP)
~800-700	Strong	C-Cl stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine**

m/z	Relative Intensity (%)	Assignment
238/240	-	[M] ⁺ (Molecular ion peak with isotopic pattern for Cl)
154/156	-	[M - C ₅ H ₈ O] ⁺ (Loss of tetrahydropyran)
85	-	[C ₅ H ₉ O] ⁺ (Tetrahydropyranyl cation)

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
- Filter the solution through a small cotton plug into a standard 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

^1H NMR Spectroscopy Protocol:

- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include:
 - Pulse angle: 45°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 16-64
- Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
- Perform a Fourier transform, phase correction, and baseline correction.

- Calibrate the chemical shift scale to the residual solvent peak.
- Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film from Solution):

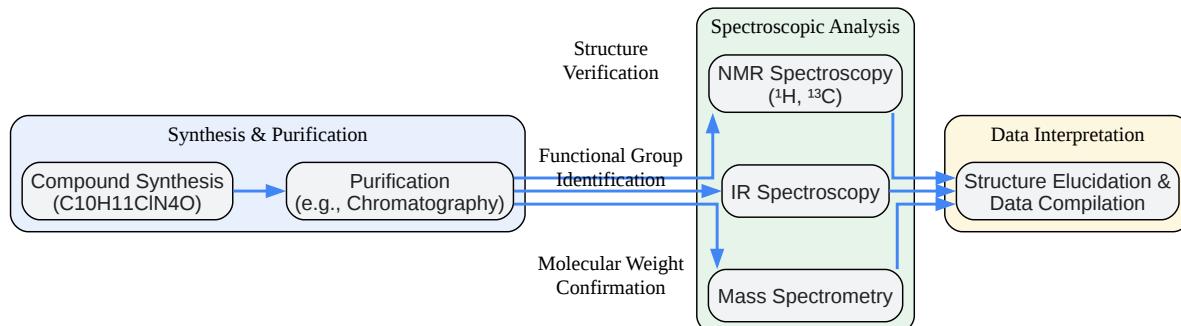
- Dissolve a small amount of the solid sample (1-2 mg) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
- Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
- Apply a drop of the solution to the center of the salt plate.
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

FT-IR Spectroscopy Protocol:

- Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
- Acquire the sample spectrum. Typical parameters include:
 - Spectral range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of scans: 16-32
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Sample Preparation:


- Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ensure the sample is fully dissolved and free of any particulate matter.

Electron Ionization (EI) Mass Spectrometry Protocol:

- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- The sample is vaporized and then ionized in the ion source by a beam of high-energy electrons (typically 70 eV).
- The resulting molecular ions and fragment ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.
- The resulting mass spectrum is plotted as relative intensity versus m/z.
- Analyze the molecular ion peak (including its isotopic pattern) and the fragmentation pattern to confirm the molecular weight and elucidate the structure.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like C₁₀H₁₁ClN₄O.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

- To cite this document: BenchChem. [Spectroscopic Data for C10H11ClN4O: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b179331#spectroscopic-data-nmr-ir-ms-for-c10h11cln4o>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com